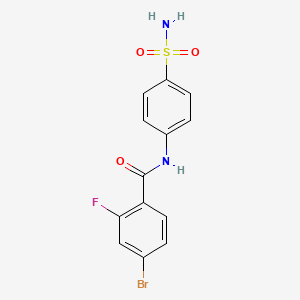

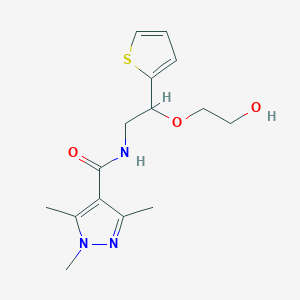

![molecular formula C17H14N4O B2496599 N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide CAS No. 2097929-20-7](/img/structure/B2496599.png)

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide and related triazole derivatives can be achieved through various synthetic routes, including the Huisgen 1,3-dipolar cycloaddition, which is a cornerstone reaction in the field of click chemistry. This reaction is known for its efficiency, selectivity, and the ability to yield 1,4-disubstituted 1,2,3-triazoles under mild conditions, often catalyzed by copper(I) (Kaushik et al., 2019). The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been labeled as one of the key click reactions due to its simplicity, high selectivity, and wide scope.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including this compound, is characterized by the presence of a triazole ring, which is known for its stability and significant dipole moment. This stability is due to the aromatic nature of the triazole ring, which allows for appreciable participation in hydrogen bonding and dipole-dipole interactions with biological targets (Kaushik et al., 2019).

Chemical Reactions and Properties

Triazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and additions, depending on the functional groups attached to the triazole ring. The chemical properties of these compounds are significantly influenced by the triazole moiety, which imparts stability against acidic and basic conditions, making them suitable for a variety of chemical transformations.

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, can vary widely depending on the substituents attached to the triazole ring. These properties are crucial for determining the compound's applicability in different scientific and industrial contexts.

Chemical Properties Analysis

Triazole derivatives exhibit a broad range of chemical properties, including biological activity, due to their versatile structure. The triazole ring serves as a scaffold for further functionalization, allowing for the synthesis of compounds with desired chemical and biological properties. The presence of a phenyl group and other substituents can significantly alter the reactivity and interaction of these molecules with biological targets.

References

- Kaushik et al., 2019: A comprehensive review on the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting the importance of click chemistry in the synthesis of triazole derivatives.

Applications De Recherche Scientifique

Chemoselective Thionation-Cyclization

An efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides is reported. This process involves the use of Lawesson's reagent and leads to the introduction of diverse functionalities such as ester, N-substituted carboxamide, or peptide in the thiazoles, highlighting the versatility of enamides in synthesizing heterocyclic compounds with potential biological applications (S. V. Kumar, G. Parameshwarappa, & H. Ila, 2013).

Intramolecular Copper-Catalyzed Cyclization

The research presents an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, showcasing the utility of intramolecular copper-catalyzed cyclization of novel β-(methylthio)enamides. This method facilitates the introduction of diverse functionalities at the 4-position of oxazoles, demonstrating the enamides' role in constructing complex oxazole structures with potential for further chemical transformations (S. Vijay Kumar et al., 2012).

Phenyliodine Diacetate-Mediated Oxidative Cyclization

A study outlines the synthesis of functionalized oxazoles from enamides through phenyliodine diacetate (PIDA)-mediated intramolecular cyclization. This heavy-metal-free oxidative process underscores the broad substrate scope and efficiency of using enamides to generate oxazoles, important intermediates in pharmaceutical chemistry (Yunhui Zheng et al., 2012).

Rhodium-Catalyzed Denitrogenative Rearrangement

Enaminones were synthesized via rhodium(II)-catalyzed denitrogenative rearrangement of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols, demonstrating a method for generating enaminones that can be further converted into various heterocycles. This showcases the application of triazol-enamide derivatives in the synthesis of enaminones, expanding the toolkit for creating nitrogen-containing heterocycles (T. Miura et al., 2012).

Synthesis and Antimicrobial Activity of Triazoles and Thiazolidinones

Compounds derived from fatty acid hydrazides, incorporating triazole and thiazolidinone functionalities, were synthesized and tested for antimicrobial activity against various bacteria and fungi. This research highlights the potential of incorporating the N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide scaffold into antimicrobial agents, demonstrating the structure-activity relationship in medicinal chemistry (M. R. Banday & A. Rauf, 2009).

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing the indole nucleus and 1,2,3-triazoles have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide.

Mode of Action

It’s known that 1,2,4-triazole derivatives can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially influence the activity of this compound.

Biochemical Pathways

Compounds with 1,2,3-triazole and indole moieties have been associated with a wide range of biological activities , suggesting that this compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

1,2,3-triazole moieties are known to have high chemical stability, strong dipole moment, and hydrogen bonding ability , which could influence the pharmacokinetics of this compound.

Result of Action

Some compounds with 1,2,4-triazole and indole moieties have shown potent inhibitory activities against various cancer cell lines , suggesting that this compound could potentially have similar effects.

Action Environment

The presence of 1,2,4-triazole moiety can influence the polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule , which could potentially affect its action in different environments.

Propriétés

IUPAC Name |

N-[4-(5-phenyltriazol-1-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-2-17(22)19-14-8-10-15(11-9-14)21-16(12-18-20-21)13-6-4-3-5-7-13/h2-12H,1H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPFMVCWBQEYLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

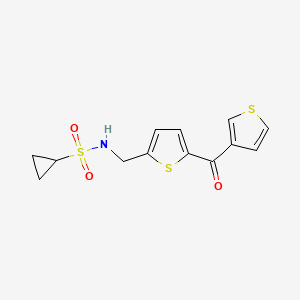

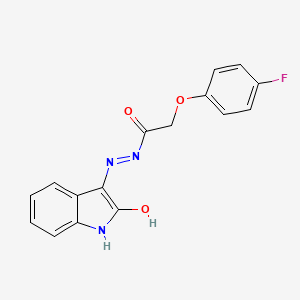

![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)

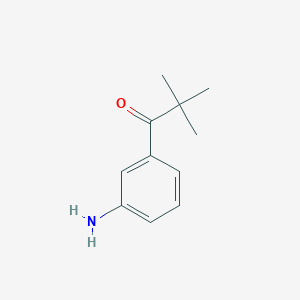

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)

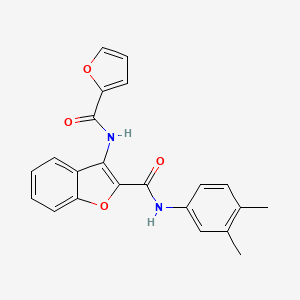

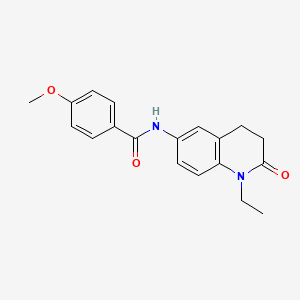

![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)

![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)

![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)